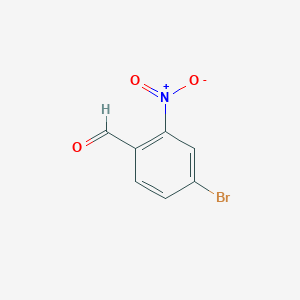

4-Bromo-2-nitrobenzaldehyde

Description

Strategic Importance of 4-Bromo-2-nitrobenzaldehyde (B1297750) as a Polyfunctionalized Aromatic Building Block

The strategic importance of this compound in organic synthesis stems from its nature as a polyfunctionalized aromatic building block. cymitquimica.com The presence of three distinct functional groups—aldehyde, nitro, and bromo—on the aromatic ring allows for a variety of selective chemical modifications. This multifunctionality is key to its utility in the multi-step synthesis of complex target molecules. smolecule.com

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. smolecule.com The electron-withdrawing nitro group, positioned ortho to the aldehyde, enhances the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. This electronic effect can lead to higher yields and milder reaction conditions.

The bromine atom, located para to the aldehyde, is a key feature for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. smolecule.com This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, further expanding the molecular diversity accessible from this starting material. The ability to perform these transformations selectively is a cornerstone of its strategic value in synthetic chemistry.

This compound has proven to be a key intermediate in the synthesis of historically significant dyes, such as Tyrian purple (6,6'-dibromoindigo). semanticscholar.org Its application extends to the synthesis of bioactive molecules, including its use as a starting material for the development of histone deacetylase (HDAC) inhibitors. acs.org

Properties of this compound

| Property | Value |

| CAS Number | 5551-12-2 |

| Molecular Formula | C₇H₄BrNO₃ |

| Molecular Weight | 230.02 g/mol |

| Melting Point | 95-100 °C |

| Appearance | Light orange to yellow crystalline powder |

This table is based on data from PubChem and other chemical suppliers. nih.govbiosynth.comtcichemicals.com

Overview of Key Research Areas Pertaining to Its Aromatic and Functional Group Reactivity

The reactivity of this compound is a central focus of research, with studies exploring the selective transformations of its three key functional groups.

The Aldehyde Group: The aldehyde functionality is a primary site for a variety of chemical reactions. It readily undergoes nucleophilic addition, forming the basis for numerous synthetic strategies. smolecule.com Common reactions involving the aldehyde group include:

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds. smolecule.com

Wittig Reaction: Reaction with phosphorus ylides to produce alkenes. smolecule.com

Reductive Amination: Conversion to an amine through reaction with an amine and a reducing agent. smolecule.com

Condensation Reactions: Formation of imines and hydrazones through reactions with primary amines and hydrazines, respectively. tandfonline.com

The Bromo Group: The bromine atom is primarily utilized in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which uses organoboron reagents, is a widely employed method for forming new carbon-carbon bonds at the bromine-substituted position. smolecule.com This reaction is instrumental in building more complex aromatic systems.

The Nitro Group: The nitro group can be readily reduced to an amino group. This transformation is significant as it introduces a new reactive site and can dramatically alter the electronic properties of the aromatic ring. The resulting aminobenzaldehyde derivative can then be used in a variety of subsequent reactions, such as the formation of heterocyclic compounds.

Aromatic Ring Reactivity: The presence of both a deactivating nitro group and a deactivating but ortho, para-directing bromo group influences the reactivity of the aromatic ring towards electrophilic substitution. The synthesis of this compound itself can be challenging due to the formation of multiple isomers during the bromination of 2-nitrobenzaldehyde (B1664092). tandfonline.comresearchgate.netwisdomlib.org

Historical Context and Evolution of Research Interest in Substituted Benzaldehydes

Substituted benzaldehydes have a long and rich history in organic chemistry, serving as foundational building blocks for a vast array of synthetic transformations. researchgate.net Their importance was recognized early on, with many classic named reactions in organic chemistry involving aldehydes as key reactants. The reactivity of the aldehyde group has made it a central feature in the construction of complex molecular frameworks. acs.org

The evolution of synthetic methodology has continually expanded the utility of substituted benzaldehydes. The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, for which the 2010 Nobel Prize in Chemistry was awarded, revolutionized the use of halogenated aromatic compounds, including bromo-substituted benzaldehydes. researchgate.net These reactions provided a powerful and general method for the formation of carbon-carbon bonds, greatly enhancing the synthetic potential of these building blocks. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXUXSXBEUJRAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920135 | |

| Record name | 4-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908334-04-3, 5551-12-2 | |

| Record name | 4-Bromo-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 2 Nitrobenzaldehyde

Classical and Established Synthetic Protocols for 4-Bromo-2-nitrobenzaldehyde (B1297750)

Established methods for the synthesis of this compound often rely on the transformation of readily available starting materials. These classical routes include the oxidation of corresponding benzyl (B1604629) alcohols, modifications of halogenated nitrotoluenes, and adaptations of named reactions like the Beech aldehyde synthesis.

Oxidation of (4-Bromo-2-nitrophenyl)methanol Precursors

A common and direct method for the preparation of this compound is the oxidation of its corresponding benzyl alcohol, (4-bromo-2-nitrophenyl)methanol. This transformation can be efficiently achieved using various oxidizing agents. One effective protocol involves the use of manganese(IV) oxide in dichloromethane (B109758). The reaction proceeds at ambient temperature over a period of 12 hours, affording the desired aldehyde in good yield. researchgate.net

The reaction involves the suspension of (4-bromo-2-nitrophenyl)methanol in dichloromethane, to which an excess of manganese(IV) oxide is added. The heterogeneity of the reaction requires efficient stirring to ensure complete conversion. Upon completion, the manganese salts are removed by filtration, and the product is isolated by evaporation of the solvent. This method is advantageous due to the mild reaction conditions and the straightforward work-up procedure.

Table 1: Oxidation of (4-Bromo-2-nitrophenyl)methanol

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Manganese(IV) oxide | Dichloromethane | 20 | 12 | 78 |

Approaches from Halogenated Nitrotoluenes

Another well-established route to this compound begins with the oxidation of 4-bromo-2-nitrotoluene (B1266186). This multi-step process typically involves the initial conversion of the methyl group to a more easily hydrolyzable intermediate, such as a gem-diacetate.

In a typical procedure, 4-bromo-1-methyl-2-nitrobenzene is treated with a mixture of acetic anhydride (B1165640) and concentrated sulfuric acid at low temperatures. researchgate.netchemicalbook.com To this solution, chromium trioxide is added portion-wise, maintaining the temperature below 10 °C. This leads to the formation of the corresponding benzylidene diacetate. The reaction mixture is then poured into an ice-water mixture to precipitate the diacetate, which is subsequently collected by filtration. researchgate.net

Table 2: Synthesis from 4-Bromo-1-methyl-2-nitrobenzene

| Step | Reagents | Solvent | Temperature (°C) | Key Intermediate | Overall Yield (%) |

| 1. Oxidation | Chromium trioxide, Acetic anhydride, Sulfuric acid | Acetic anhydride | 0-10 | 4-Bromo-2-nitrobenzylidene diacetate | 45 |

| 2. Hydrolysis | Hydrochloric acid, Water, Ethanol | Water, Ethanol | Reflux | - |

Beech Aldehyde Synthesis from Substituted Nitroanilines

The Beech aldehyde synthesis is a classical method for the conversion of an aromatic amine to the corresponding aldehyde. The general process involves the diazotization of the aniline (B41778) derivative, followed by a reaction with formaldoxime (B1209246) in the presence of a copper(II) sulfate (B86663) catalyst. The resulting intermediate is then hydrolyzed to yield the aldehyde.

Regioselective Synthesis Strategies for this compound and Its Isomers

The synthesis of this compound can be complicated by the formation of regioisomers, particularly when introducing substituents onto a pre-existing benzene (B151609) ring. To address this, various regioselective strategies have been explored, aiming to control the position of functionalization and minimize the formation of undesired byproducts.

Direct Bromination of 2-Nitrobenzaldehyde (B1664092): Selectivity Challenges and Multi-Product Formation

Studies have shown that the bromination of 2-nitrobenzaldehyde, for instance using N-bromosuccinimide (NBS) in sulfuric acid, does not lead to the selective formation of a single product. Instead, a complex mixture of isomeric mono- and dibrominated products is often obtained. The separation of these isomers can be challenging, diminishing the synthetic utility of this approach for the clean preparation of this compound.

Regioselective Halogen-Lithium Exchange Reactions and Formylation

A more controlled and regioselective approach to the synthesis of this compound involves the use of halogen-lithium exchange reactions. This method allows for the specific generation of an aryllithium intermediate, which can then be trapped with an electrophile, such as a formylating agent, to introduce the aldehyde group at a predetermined position.

For instance, a plausible synthetic route could start from 1,4-dibromo-2-nitrobenzene (B110544). The bromine atom at the 4-position is generally more susceptible to halogen-lithium exchange than the bromine at the 2-position, which is ortho to the deactivating nitro group. By treating 1,4-dibromo-2-nitrobenzene with an organolithium reagent, such as n-butyllithium, at low temperatures, a regioselective halogen-lithium exchange can be achieved to generate 4-bromo-2-nitrophenyllithium.

This in situ generated organolithium species can then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an aqueous workup, to introduce the aldehyde group at the position of the lithium, thereby yielding this compound. This strategy offers a high degree of regiocontrol, as the position of the aldehyde group is dictated by the initial placement of the more reactive halogen atom. The success of this approach hinges on the differential reactivity of the two bromine atoms, which is influenced by the electronic effects of the nitro group. nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

Metal-mediated oxidation reactions are a common strategy for the synthesis of this compound from its corresponding toluene (B28343) or alcohol precursors. One documented method involves the oxidation of 4-bromo-2-nitrotoluene using chromium trioxide in a mixture of acetic anhydride and sulfuric acid. This reaction proceeds through a diacetate intermediate, which is then hydrolyzed to afford the final aldehyde product. chemicalbook.com Another metal-mediated approach utilizes manganese(IV) oxide to oxidize (4-bromo-2-nitrophenyl)methanol, providing the desired benzaldehyde (B42025) in good yield. chemicalbook.com

While specific organocatalytic routes for the direct synthesis of this compound are not extensively reported in the reviewed literature, the field of organocatalysis offers promising avenues. For instance, the oxidation of substituted toluenes to their corresponding aldehydes can be achieved using organocatalysts. Biocatalytic approaches, a subset of organocatalysis, have also shown potential. The enzymatic oxidation of p-nitrotoluene to p-nitrobenzaldehyde using a peroxygenase has been demonstrated, suggesting that similar biocatalytic systems could be developed for the synthesis of this compound. acs.org Such enzymatic processes often operate under mild conditions and exhibit high selectivity, aligning well with the principles of green chemistry. nih.govmdpi.comresearchgate.netnih.gov

| Catalyst System | Starting Material | Product | Reported Yield | Reference |

|---|---|---|---|---|

| CrO₃ / H₂SO₄, Ac₂O | 4-Bromo-2-nitrotoluene | This compound | 45% (overall) | chemicalbook.com |

| MnO₂ | (4-Bromo-2-nitrophenyl)methanol | This compound | 78% | chemicalbook.com |

| Peroxygenase (biocatalyst) | p-Nitrotoluene | p-Nitrobenzaldehyde | Not specified for this substrate | acs.org |

The choice of solvents and reagents plays a critical role in the environmental footprint of a chemical process. Traditional syntheses of aromatic aldehydes often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more sustainable alternatives such as water, ionic liquids, or supercritical fluids. researchgate.netresearchgate.netthepharmajournal.com

In the context of this compound synthesis, the use of dichloromethane is noted in the manganese(IV) oxide oxidation. chemicalbook.com While effective, dichloromethane is a halogenated solvent with environmental concerns. Research into replacing such solvents with greener alternatives is a key area of development. Ionic liquids, for example, are non-volatile and can act as both solvents and catalysts in various reactions, including oxidations. ionike.comcapes.gov.brscispace.comrsc.org Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another environmentally benign solvent option, as they are non-toxic, non-flammable, and can be easily removed from the reaction mixture. thepharmajournal.comlibretexts.orgnih.gov

The selection of reagents is also crucial. The use of stoichiometric and often toxic oxidizing agents like chromium trioxide is a significant drawback of older synthetic methods. chemicalbook.com Catalytic approaches using milder and more environmentally friendly oxidants, such as hydrogen peroxide in the presence of a suitable catalyst, are preferred. Biocatalytic methods that utilize enzymes and operate in aqueous media represent an ideal scenario for sustainable reagent selection. mdpi.comnih.gov

Minimizing waste and intensifying production processes are central tenets of green engineering. The E-factor (Environmental Factor), which is the mass ratio of waste to product, and atom economy are key metrics for evaluating the environmental impact of a chemical process. rsc.orglibretexts.orgntnu.nosescollege.ac.inera-environmental.comresearchgate.netnih.govjocpr.com Traditional multi-step syntheses with stoichiometric reagents often have high E-factors, indicating significant waste generation.

Process intensification aims to develop smaller, more efficient, and safer production technologies. wikipedia.orgresearchgate.netkth.semdpi.commdpi.com Continuous flow synthesis, often carried out in microreactors, is a prime example of process intensification. beilstein-journals.orgrsc.orgresearchgate.netbeilstein-journals.orgacs.org This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for easier scale-up. The synthesis of nitroaromatic compounds, which can be hazardous, is particularly well-suited for continuous flow processing, as it minimizes the volume of reactive material at any given time. beilstein-journals.orgrsc.orgresearchgate.netbeilstein-journals.org By integrating reaction and separation steps and utilizing advanced process control, process intensification can lead to significant reductions in waste and energy consumption in the production of this compound.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability

In contrast, the oxidation of (4-bromo-2-nitrophenyl)methanol with manganese(IV) oxide offers a higher yield of 78%. chemicalbook.com This route is more efficient in its final step, but it requires the prior synthesis of the alcohol precursor. The scalability of this process would depend on the availability and cost of the starting alcohol and the feasibility of handling and recycling the manganese dioxide.

Biocatalytic and other green chemistry approaches, while currently less developed for this specific molecule, hold the potential for high yields and excellent selectivity under mild conditions. nih.govmdpi.comresearchgate.netnih.gov The scalability of biocatalytic processes can be a challenge, but advancements in enzyme engineering and fermentation technology are continuously improving their industrial viability. Continuous flow processes, as a form of process intensification, are inherently scalable and offer a promising platform for the safe and efficient large-scale production of this compound. beilstein-journals.orgrsc.orgresearchgate.netbeilstein-journals.orgacs.org

| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Scalability Considerations |

|---|---|---|---|---|

| Chromium Trioxide Oxidation | 4-Bromo-2-nitrotoluene | CrO₃, H₂SO₄, Ac₂O | 45% (overall) | Use of stoichiometric, toxic chromium reagent; moderate yield. |

| Manganese(IV) Oxide Oxidation | (4-Bromo-2-nitrophenyl)methanol | MnO₂ | 78% | Requires synthesis of the alcohol precursor; handling of solid oxidant. |

| Potential Biocatalytic Route | 4-Bromo-2-nitrotoluene or derivative | Enzyme (e.g., peroxygenase) | High potential | Enzyme stability and cost; process optimization for industrial scale. |

| Continuous Flow Synthesis | Various | Dependent on specific chemistry | Potentially high | Excellent scalability and safety; requires specialized equipment. |

Reactivity and Transformational Chemistry of 4 Bromo 2 Nitrobenzaldehyde

Reactions at the Aldehyde Functionality of 4-Bromo-2-nitrobenzaldehyde (B1297750)

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, oxidation, and reduction. The presence of the electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound facilitates nucleophilic addition reactions. Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl group. This reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields a secondary alcohol.

The general scheme for these reactions is as follows:

Grignard Reaction: this compound reacts with a Grignard reagent (e.g., methylmagnesium bromide) to form a secondary alcohol after protonation of the intermediate alkoxide.

Organolithium Reaction: Similarly, organolithium reagents add to the aldehyde to produce secondary alcohols following an acidic workup.

Another notable nucleophilic addition is the Reformatsky reaction , which involves the reaction of an α-halo ester with an aldehyde in the presence of zinc metal to form a β-hydroxy ester. The organozinc reagent, formed in situ, is less reactive than Grignard or organolithium reagents, which can sometimes offer better selectivity.

| Reaction Type | Reagent | General Product |

|---|---|---|

| Grignard Reaction | RMgX, then H₃O⁺ | Secondary Alcohol |

| Organolithium Reaction | RLi, then H₃O⁺ | Secondary Alcohol |

| Reformatsky Reaction | 1. RCH(X)CO₂R', Zn 2. H₃O⁺ | β-Hydroxy Ester |

Condensation Reactions: Formation of Schiff Bases, Oximes, and Hydrazones

This compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of imine-based compounds. These reactions typically involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Schiff Bases: The reaction of this compound with primary amines (R-NH₂) yields N-substituted imines, commonly known as Schiff bases. These reactions are often catalyzed by a small amount of acid. For instance, the condensation with (1R,2R)-(-)-1,2-diaminocyclohexane has been used to prepare chiral Schiff base ligands.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of 4-Bromo-2-nitrobenzaldoxime. This reaction is a standard method for the preparation of oximes from aldehydes and ketones.

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of the corresponding hydrazones. A similar compound, (E)-4-Bromo-N'-(2-nitro-benzyl-idene)benzohydrazide, has been synthesized through the condensation of 2-nitrobenzaldehyde (B1664092) with 4-bromobenzohydrazide, illustrating a parallel reaction pathway.

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base | Ethanol, reflux, often with acid catalyst |

| Hydroxylamine (NH₂OH) | Oxime | Weakly acidic medium |

| Hydrazine (R-NH-NH₂) | Hydrazone | Ethanol, reflux |

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The presence of the electron-withdrawing nitro group can influence the reaction conditions required.

A documented method for this oxidation involves the use of Jone's reagent (a solution of chromium trioxide in aqueous sulfuric acid) in acetone (B3395972). In one synthetic route, this compound, obtained as an intermediate, was treated with Jone's reagent to yield 4-bromo-2-nitrobenzoic acid with a 52% yield. Other strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are also commonly employed for the oxidation of aromatic aldehydes.

| Oxidizing Agent | Product | Reported Yield |

|---|---|---|

| Jone's Reagent (CrO₃/H₂SO₄/acetone) | 4-Bromo-2-nitrobenzoic acid | 52% |

Reduction to Benzylic Alcohols and Other Reduced Species

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (4-bromo-2-nitrophenyl)methanol, without affecting the nitro group. This chemoselectivity is a key aspect of the synthetic utility of this compound.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. It is particularly useful in this case because it does not typically reduce nitro groups under standard reaction conditions. The reduction of 2-nitrobenzaldehyde with sodium borohydride to the corresponding benzyl (B1604629) alcohol has been reported, demonstrating the feasibility of this selective transformation. Catalytic hydrogenation can also be employed, but careful selection of the catalyst and reaction conditions is necessary to avoid the simultaneous reduction of the nitro group.

| Reducing Agent | Product | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (4-Bromo-2-nitrophenyl)methanol | High selectivity for the aldehyde group |

Transformations Involving the Nitro Group

The nitro group of this compound is also a site for significant chemical transformations, most notably reduction to an amino group.

Reduction of the Nitro Group to Amino and Other Nitrogen-Containing Functionalities

The selective reduction of the nitro group in the presence of an aldehyde is a challenging but synthetically valuable transformation. Various reagents and conditions have been developed to achieve this.

A specific method for the reduction of this compound to 2-amino-4-bromobenzaldehyde (B1289445) involves the use of iron powder in a mixture of acetic acid and ethanol. This reaction proceeds at room temperature and provides the desired amino-aldehyde in a 38% yield. This method is a classic approach for the reduction of aromatic nitro compounds and is known for its tolerance of other functional groups, including aldehydes. Other reagents commonly used for the selective reduction of nitro groups in the presence of aldehydes include tin(II) chloride (SnCl₂) and catalytic hydrogenation with specific catalysts that favor nitro group reduction.

| Reducing System | Product | Reported Yield |

|---|---|---|

| Iron powder / Acetic acid / Ethanol | 2-Amino-4-bromobenzaldehyde | 38% |

Chemical Modifications and Derivatization of Nitro-Reduced Products

A pivotal transformation of this compound is the selective reduction of its nitro group to an amine, yielding 2-amino-4-bromobenzaldehyde. This reaction unmasks a new set of synthetic possibilities, primarily in the construction of heterocyclic systems. The reduction can be effectively carried out using various reagents, with a common method being the use of iron powder in a mixture of acetic acid and ethanol.

The resulting product, 2-amino-4-bromobenzaldehyde, is a valuable bifunctional building block. The presence of an amino group ortho to an aldehyde group facilitates a variety of condensation and cyclization reactions. A prominent application is in the synthesis of quinazolines and their derivatives, which are scaffolds of significant interest in medicinal chemistry. For instance, 2-amino-4-bromobenzaldehyde can undergo condensation with amidines in the presence of a copper catalyst to form substituted quinazolines. nih.gov This transformation proceeds through an initial imine formation followed by an intramolecular cyclization and subsequent oxidation.

The general scheme for such a reaction is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-Amino-4-bromobenzaldehyde | Amidine Hydrochloride | Cu₂O, K₂CO₃, DMF | 7-Bromo-2-substituted-quinazoline |

| 2-Amino-4-bromobenzaldehyde | Benzylamine | FeBr₂, O₂ (aerobic) | 7-Bromo-2-aryl-quinazoline |

| 2-Amino-4-bromobenzaldehyde | Primary Amide | Mn(I) complex, Toluene (B28343) | 7-Bromo-2-substituted-quinazoline |

These reactions highlight the utility of the nitro-reduced product as a key intermediate for creating complex heterocyclic structures. nih.govorganic-chemistry.org

Reactions Mediated by the Bromine Substituent on the Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C bonds. Aryl bromides are common substrates for these transformations, and this compound is expected to participate readily in such reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester. nih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 4-aryl-2-nitrobenzaldehyde derivative. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base to activate the boronic acid. rsc.orgresearchgate.net The electron-withdrawing nature of the nitro and aldehyde groups can influence the efficiency of the oxidative addition step, often facilitating the reaction. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. beilstein-journals.orgresearchgate.net Reacting this compound with an alkene like an acrylate (B77674) ester would be expected to yield a substituted cinnamic acid derivative, a transformation that proceeds with high trans selectivity. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This would transform this compound into a 4-alkynyl-2-nitrobenzaldehyde, a valuable intermediate for further synthesis. rsc.orgnih.govorganic-chemistry.org

A summary of expected cross-coupling reactions is presented below:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2-nitrobenzaldehyde |

| Heck | Alkene (e.g., Methyl Acrylate) | Pd(OAc)₂, PPh₃, Et₃N | Methyl (E)-3-(4-formyl-3-nitrophenyl)acrylate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-2-nitrobenzaldehyde |

The bromine atom in this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The reaction is strongly facilitated by the presence of the nitro group in the ortho position. libretexts.orglibretexts.org This powerful electron-withdrawing group stabilizes the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. libretexts.orgorganicchemistoncall.com

Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), amines, or thiolates, can displace the bromide ion. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 4-methoxy-2-nitrobenzaldehyde. The reaction proceeds via an addition-elimination mechanism. Computational studies on similar polyhalogenated benzaldehydes suggest that the aldehyde group may first react with the nucleophile to form a hemiacetal, which is the actual substrate that undergoes the subsequent aromatic substitution. wuxiapptec.com

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic nucleophile. wikipedia.org However, applying this reaction to this compound presents a significant chemoselectivity challenge. Standard organolithium reagents (like n-butyllithium) or Grignard reagents are strongly basic and nucleophilic and would readily attack the highly electrophilic aldehyde carbonyl or the nitro group rather than undergoing the desired bromine exchange. harvard.edu

To circumvent this issue, a protection strategy is necessary. The aldehyde group can be temporarily converted into a less reactive functional group, such as an oxazoline (B21484). This protecting group is stable to organometallic reagents but also serves as a directed metalation group. For instance, a protected 4-bromobenzaldehyde (B125591) can undergo a magnesium-halogen exchange using reagents like TMPMgCl·LiCl. beilstein-journals.org The resulting arylmagnesium species can then be quenched with various electrophiles (e.g., DMF to install a new aldehyde, or alkyl halides) before deprotection of the oxazoline to restore the aldehyde functionality. beilstein-journals.org

Multi-Functional Group Interactions and Cascade Reactions

The strategic arrangement of functional groups in this compound and its derivatives allows for the design of elegant cascade or tandem reactions, where multiple bonds are formed in a single synthetic operation.

A prime example is the synthesis of quinazolines from the nitro-reduced intermediate, 2-amino-4-bromobenzaldehyde. nih.gov The reaction with an aldehyde and an amine source can trigger a sequence of imine formation, intramolecular cyclization, and aromatization to build the heterocyclic core in one pot.

Furthermore, the aldehyde and alkyne functionalities in Sonogashira coupling products derived from this compound can participate in cascade cyclizations. For instance, reaction with amino acid derivatives can lead to complex polycyclic structures like indenopyranones or isobenzofurans through a series of intramolecular bond formations. nih.govacs.org These reactions showcase how the different functional groups can be orchestrated to rapidly build molecular complexity from a relatively simple starting material.

Derivatives, Analogs, and Scaffold Synthesis from 4 Bromo 2 Nitrobenzaldehyde

Synthesis of Aromatic Amide Derivatives

The direct conversion of aldehydes and nitroarenes into amides represents an efficient synthetic strategy. Photomediated reductive coupling provides a pathway to synthesize aromatic amides from these precursors. This method avoids the pre-reduction of the nitro group to an amine and the activation of a carboxylic acid, which are common in traditional amide synthesis. nih.gov

In this type of transformation, 4-bromo-2-nitrobenzaldehyde (B1297750) can react with a secondary or primary alkyl aldehyde. The process is enabled by photo-mediated hydrogen atom transfer catalysis, which can tolerate a range of functional groups. nih.gov This approach is notable for its utility in medicinal chemistry, as demonstrated by the direct synthesis of drug molecules like leflunomide (B1674699) and lidocaine (B1675312) from aldehyde and nitroarene feedstocks. nih.gov

Construction of Heterocyclic Compounds and Scaffolds

The functional groups of this compound make it an ideal precursor for constructing various heterocyclic systems.

Quinoline (B57606) Derivatives

The Friedländer synthesis is a classic and effective method for creating quinoline derivatives from 2-aminobenzaldehydes and compounds with an active methylene (B1212753) group (e.g., ketones). wikipedia.orgnih.govorganicreactions.org A significant modification of this process allows for the use of 2-nitrobenzaldehydes, which are often more readily available. nih.gov This domino reaction involves the in situ reduction of the nitro group, typically with iron powder in acetic acid, to form the corresponding 2-aminobenzaldehyde (B1207257) intermediate. nih.gov

This intermediate then undergoes a cyclocondensation reaction with a carbonyl compound containing an α-methylene group. alfa-chemistry.com The reaction proceeds through an aldol (B89426) condensation followed by intramolecular cyclization and dehydration to form the final quinoline ring. wikipedia.orgalfa-chemistry.com Using this compound as the starting material in this one-pot process yields 6-bromoquinoline (B19933) derivatives. The reaction is versatile and accommodates a variety of active methylene compounds, leading to a diverse range of substituted quinolines.

Table 1: Examples of Quinoline Derivatives from this compound via Modified Friedländer Synthesis

| Active Methylene Compound | Resulting 6-Bromoquinoline Derivative Structure |

|---|---|

| Acetone (B3395972) | 6-Bromo-2-methylquinoline |

| Acetophenone | 6-Bromo-2-phenylquinoline |

| Ethyl acetoacetate | Ethyl 6-bromo-2-methylquinoline-3-carboxylate |

| Diethyl malonate | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate |

This table is illustrative of the types of products that can be formed based on the general Friedländer reaction mechanism.

Benzimidazole (B57391) Derivatives

Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde. cutm.ac.inorganic-chemistry.orgnih.gov this compound serves as the aldehyde component in this reaction. The aldehyde group reacts with the two amino groups of o-phenylenediamine to form the imidazole (B134444) ring fused to the benzene (B151609) ring. mdpi.comnih.gov

The reaction can be promoted by various catalysts, including acidic catalysts or supported gold nanoparticles, and can often be performed under mild conditions. mdpi.comnih.gov The resulting product is a 2-(4-bromo-2-nitrophenyl)-1H-benzimidazole. The bromo and nitro substituents from the original aldehyde are retained on the phenyl group at the 2-position of the benzimidazole core, making them available for further chemical modification.

Indole (B1671886) Derivatives

The Leimgruber-Batcho indole synthesis is a widely used method for preparing indoles, particularly from o-nitrotoluene precursors. wikipedia.orgresearchgate.net This synthesis involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org While 4-bromo-2-nitrotoluene (B1266186) is a common starting material for 6-bromoindole, adapting this method to start from this compound is less direct as the aldehyde is at a higher oxidation state than the required methyl group. researchgate.net

Alternative pathways for indole synthesis from 2-nitrobenzaldehydes exist, which could be applied to this compound. These multi-step sequences may involve reactions such as a Henry reaction to build the necessary carbon framework, followed by reduction of the nitro group and subsequent cyclization to form the indole scaffold.

Preparation of Biaryl Compounds

The bromine atom on this compound provides a reactive handle for carbon-carbon bond formation, particularly for the synthesis of biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. nih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid. nih.gov

In this context, this compound acts as the aryl halide partner. The reaction tolerates a wide variety of functional groups, making it suitable for complex molecules. nih.gov The coupling with various substituted phenylboronic acids allows for the synthesis of a diverse library of biaryl compounds where the two aromatic rings are linked. The aldehyde and nitro groups typically remain intact under the mild reaction conditions, providing sites for subsequent chemical transformations. nih.gov

Table 2: Illustrative Biaryl Compounds from Suzuki Coupling of this compound

| Aryl Boronic Acid | Resulting Biaryl Product |

|---|---|

| Phenylboronic acid | 4'-Formyl-3'-nitro-[1,1'-biphenyl]-4-carbonitrile |

| 4-Methoxyphenylboronic acid | 4-Methoxy-4'-formyl-3'-nitro-1,1'-biphenyl |

| 3-Fluorophenylboronic acid | 3-Fluoro-4'-formyl-3'-nitro-1,1'-biphenyl |

This table provides representative examples of biaryl structures that can be synthesized using this methodology.

Role as a Synthetic Intermediate for Pharmacologically Relevant Scaffolds

This compound is a key building block for scaffolds that are prevalent in medicinal chemistry and drug discovery. The derivatives synthesized from this compound serve as precursors to molecules with a wide range of biological activities.

Quinoline Scaffolds : The quinoline nucleus is a privileged structure found in numerous compounds with diverse pharmacological properties, including anticancer, antimalarial, antiviral, and antibacterial activities. nih.govorientjchem.orgnih.govbohrium.comfrontiersin.org Its versatility makes it a cornerstone in the development of new therapeutic agents. orientjchem.org

Benzimidazole Scaffolds : Benzimidazole is another crucial pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of activities such as antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. nih.govbohrium.comnih.goveurekaselect.com The ability of the benzimidazole structure to interact with various biological macromolecules accounts for its wide-ranging significance. nih.gov

Indole Scaffolds : The indole ring is a fundamental component of many natural products and synthetic drugs. nih.gov Indole derivatives are explored for numerous therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govijrpr.comresearchgate.netmdpi.comresearchgate.net

Biaryl Scaffolds : Biaryl structures are common motifs in many therapeutic agents, natural products, and chiral ligands. researchgate.netnih.govresearchgate.net They are found in drugs with applications ranging from anti-inflammatory to antihypertensive treatments, making them a critical structural unit for the pharmaceutical industry. nih.gov

By providing efficient synthetic access to these important molecular frameworks, this compound plays a significant role in the exploration of new chemical entities for potential therapeutic use.

Application in the Synthesis of Advanced Dyes and Pigments (e.g., Tyrian Purple)

This compound is a pivotal intermediate in the synthesis of sophisticated dyes and pigments, most notably the historic and highly valued Tyrian purple. nih.govmccrone.com The primary component of this ancient dye is 6,6′-dibromoindigo. nih.gov Synthetic routes to Tyrian purple often utilize this compound in a process analogous to the Baeyer-Drewsen indigo (B80030) synthesis. mccrone.comnih.gov

The synthesis of 6,6′-dibromoindigo from this compound typically involves a Claisen condensation reaction with acetone in the presence of a base, such as sodium hydroxide. nih.govtekhelet.comarchive.org In this reaction, this compound is dissolved in a solvent mixture, often acetone and water, and a dilute basic solution is added dropwise. tekhelet.comarchive.org This initiates an exothermic reaction, leading to the formation of the deep purple precipitate of 6,6′-dibromoindigo. archive.org

Numerous synthetic procedures have been developed over the last century to optimize the production of Tyrian purple, with many relying on this compound as the key final intermediate before the cyclization and dimerization steps. nih.govmccrone.comnih.gov Researchers have focused on improving yields and ensuring the analytical purity of the final pigment. mccrone.com

Table 1: Key Reactions in the Synthesis of Tyrian Purple from this compound

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | This compound, Acetone | Sodium Hydroxide (aq) | 6,6′-dibromoindigo (Tyrian Purple) | Baeyer-Drewsen Indigo Synthesis (Claisen Condensation) |

Derivatization for Material Science Applications (excluding physical properties of materials)

The functional groups present in this compound, namely the aldehyde, nitro, and bromo groups, make it a versatile precursor for derivatization in material science. These derivatives are explored for a range of applications beyond traditional dyes.

One significant area of derivatization is the synthesis of Schiff bases . The aldehyde group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases, which contain an azomethine (-C=N-) group. asianpubs.orgnih.govijmcmed.org These Schiff base ligands are capable of coordinating with various metal ions to form stable metal complexes. asianpubs.orgorientjchem.orgsemanticscholar.org The synthesis of these complexes involves reacting the Schiff base ligand with a metal salt, often in an alcoholic solvent, to yield the final coordination compound. orientjchem.orgsemanticscholar.org The resulting materials have potential applications in catalysis and as models for biological systems. ijmcmed.orgsemanticscholar.org While many studies focus on derivatives of salicylaldehyde (B1680747) or other benzaldehydes, the synthetic methodology is broadly applicable to this compound. asianpubs.orgnih.gov

Furthermore, this compound can serve as a building block for Metal-Organic Frameworks (MOFs) . MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govescholarship.org The bromo and nitro functionalities on the aromatic ring, along with the potential for converting the aldehyde group into a carboxylic acid or other linking group, allow for the design of functional organic linkers. The electron-withdrawing nature of the nitro group can influence the electronic properties of the resulting MOF, potentially enhancing its performance in applications such as catalysis or gas adsorption. nih.gov The synthesis of such MOFs typically involves the solvothermal reaction of the derivatized linker with a metal salt. scispace.com

The presence of both a bromo group and a reactive aldehyde allows for the potential synthesis of novel functional polymers . For example, the bromo group can participate in reactions like thiol-bromo click polymerization, a facile method for creating multifunctional polymers. rsc.org By first modifying the aldehyde group, bifunctional monomers could be designed from this compound to be incorporated into polymer chains, introducing functionalities for applications in optics or electronics. rsc.org The aldehyde itself can be used to functionalize existing polymers through reactions like Schiff base formation with amine-containing polymers. researchgate.net Additionally, ortho-nitrobenzyl derivatives, a class to which this compound belongs, are known to be photo-responsive, suggesting that polymers incorporating this scaffold could be developed for applications in photolithography or as photocleavable materials. researchgate.net

Table 2: Potential Derivatization Pathways and Material Science Applications

| Derivative Class | Synthetic Reaction | Potential Functional Material | Application Area |

| Schiff Bases | Condensation with primary amines | Metal-Schiff Base Complexes | Catalysis, Biological Modeling |

| MOF Linkers | Oxidation of aldehyde to carboxylate | Functionalized Metal-Organic Frameworks | Gas Storage, Separation, Catalysis |

| Functional Polymers | Thiol-bromo click polymerization, etc. | High Refractive Index Polymers, Photo-responsive materials | Optics, Electronics, Photolithography |

Advanced Structural and Spectroscopic Characterization of 4 Bromo 2 Nitrobenzaldehyde and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Solid-State Architecture

The molecular geometry of 4-Bromo-2-nitrobenzaldehyde (B1297750) is largely dictated by the steric and electronic interplay between the aldehyde, nitro, and bromo substituents on the benzene (B151609) ring.

Planarity: The benzene ring is expected to be planar. However, significant steric hindrance between the ortho-positioned aldehyde (-CHO) and nitro (-NO₂) groups likely forces the nitro group, and possibly the aldehyde group, to twist out of the plane of the aromatic ring. nih.govresearchgate.net This twisting is a common feature in ortho-substituted benzaldehydes to alleviate steric strain. researchgate.net For instance, in 2-bromo-3-nitrobenzaldehyde, the nitro group is twisted by 43.6° from the plane of the aromatic ring. nih.gov

Bond Lengths and Angles: The bond lengths and angles within the benzene ring are expected to show minor deviations from standard values due to the electronic effects of the substituents. The presence of electron-withdrawing groups like -NO₂ and -CHO, and the halogen atom, will influence the electron density distribution within the ring. Intramolecular interactions, such as a potential close contact between the bromine atom and an oxygen atom of the nitro group, can also affect the geometry. nih.gov

A summary of expected bond parameters is presented below, based on data from related structures.

| Parameter | Expected Value Range |

| C-C (aromatic) | 1.37 - 1.40 Å |

| C-Br | ~1.90 Å |

| C-N (nitro) | ~1.47 Å |

| N-O (nitro) | 1.21 - 1.24 Å |

| C-C (aldehyde) | ~1.48 Å |

| C=O (aldehyde) | ~1.22 Å |

| C-C-C (ring angle) | 118° - 122° |

| C-C-Br | ~119° - 121° |

| C-C-N | ~118° - 120° |

This is an interactive data table. Click on the headers to sort.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde proton or aromatic protons as donors and the oxygen atoms of the nitro or aldehyde groups as acceptors are expected to be significant crystal packing determinants. nih.govnih.gov These interactions often form intricate networks, linking molecules into chains or sheets. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen (from the nitro or aldehyde groups) in neighboring molecules. These Br···O interactions are a recognized factor in the crystal engineering of halogenated compounds. nih.gov

π-Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π-system of one ring interacts with the π-system of an adjacent ring. These interactions are often indicated by "bow-tie" patterns in a Hirshfeld surface mapped with the shape index. mdpi.com

| Interaction Type | Typical Contribution to Hirshfeld Surface |

| Br···H/H···Br | 20 - 22% |

| O···H/H···O | 12 - 21% |

| C···H/H···C | ~15% |

| H···H | ~12% |

| C···C (π-stacking) | 2 - 3% |

This is an interactive data table. Data is based on analogous structures. nih.govnih.gov

Detailed Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. thermofisher.comlabmanager.com

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions.

Aldehyde Group Vibrations:

C=O Stretch: A strong, characteristic band is expected in the region of 1700-1720 cm⁻¹ in the IR spectrum.

C-H Stretch: A pair of weak bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹.

Nitro Group Vibrations:

Asymmetric Stretch (ν_as(NO₂)): A strong absorption is typically found between 1520-1560 cm⁻¹. scirp.org

Symmetric Stretch (ν_s(NO₂)): A medium to strong band is expected around 1345-1365 cm⁻¹. scirp.org

Aromatic Ring Vibrations:

C-H Stretch: Bands typically appear above 3000 cm⁻¹.

C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations occur in the "fingerprint" region (below 1300 cm⁻¹). researchgate.net

C-Br Vibration: The C-Br stretching vibration is expected to produce a band in the far-infrared region, typically between 500-680 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1700 - 1720 |

| Aldehyde | C-H Stretch | ~2720, ~2820 |

| Nitro | Asymmetric Stretch | 1520 - 1560 |

| Nitro | Symmetric Stretch | 1345 - 1365 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 680 |

This is an interactive data table. Click on the headers to sort.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for elucidating the molecular structure in solution.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the aldehyde proton. chemicalbook.com

Aldehyde Proton (-CHO): This proton will appear as a singlet far downfield, typically in the range of δ 9.8-10.5 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet system. The proton ortho to the aldehyde group will be the most downfield of the aromatic protons due to the combined deshielding effects of the aldehyde and nitro groups. Chemical shifts are expected in the δ 7.5-8.5 ppm range.

¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom.

Carbonyl Carbon (C=O): This signal will be the most downfield, typically appearing around δ 185-195 ppm.

Aromatic Carbons: The carbon atoms attached to the nitro group and the bromine atom will be significantly affected. The carbon attached to the electron-withdrawing nitro group (C-2) will be shifted downfield, while the carbon attached to the bromine (C-4) will be influenced by halogen effects. The remaining aromatic carbons will appear in the δ 120-150 ppm range.

Advanced NMR Techniques:

2D NMR (COSY, HSQC, HMBC): These techniques would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. For example, an HMBC experiment would show a correlation between the aldehyde proton and the C-1 aromatic carbon.

Solid-State NMR: This technique could provide information about the molecular structure and dynamics in the solid state, complementing data from X-ray diffraction. It is particularly useful for studying polymorphism and intermolecular interactions. Solid-state ¹³C NMR of related compounds like 4-nitrobenzaldehyde (B150856) has been reported. spectrabase.com

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | 9.8 - 10.5 |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹³C | Carbonyl (C=O) | 185 - 195 |

| ¹³C | Aromatic (C-NO₂) | ~150 |

| ¹³C | Aromatic (C-Br) | ~128 |

| ¹³C | Aromatic (other) | 120 - 140 |

This is an interactive data table. Values are estimates based on analogous structures.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula (C₇H₄BrNO₃). uni.lu The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure and stability.

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 230.02 g/mol ) would be expected to show a prominent molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks at m/z 229 and 231.

Key fragmentation pathways can be predicted:

Loss of -H: Cleavage of the aldehydic C-H bond can lead to a [M-H]⁺ ion (m/z 228/230).

Loss of -CHO: Loss of the formyl radical is a common pathway for benzaldehydes, resulting in a [M-CHO]⁺ ion (m/z 200/202).

Loss of -NO₂: Cleavage of the C-N bond can lead to the loss of a nitro radical, giving a [M-NO₂]⁺ ion (m/z 183/185). This fragment corresponds to the 4-bromobenzoyl cation.

Loss of -Br: Loss of the bromine radical would result in a [M-Br]⁺ ion at m/z 150, corresponding to the 2-nitrobenzaldehyde (B1664092) cation.

Sequential Losses: Subsequent losses, such as the loss of CO from the [M-NO₂]⁺ or [M-H]⁺ ions, are also plausible. For example, the fragment at m/z 183/185 could lose CO to give a fragment at m/z 155/157.

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Identity |

| [M]⁺ | 229 / 231 | Molecular Ion |

| [M-H]⁺ | 228 / 230 | Loss of H radical |

| [M-NO]⁺ | 199 / 201 | Loss of NO radical |

| [M-CHO]⁺ | 200 / 202 | Loss of formyl radical |

| [M-NO₂]⁺ | 183 / 185 | Loss of nitro radical |

| [M-Br]⁺ | 150 | Loss of Br radical |

| [M-Br-CO]⁺ | 122 | Loss of Br then CO |

This is an interactive data table. Click on the headers to sort.

Theoretical and Computational Chemistry Studies of 4 Bromo 2 Nitrobenzaldehyde

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For 4-bromo-2-nitrobenzaldehyde (B1297750), the electronic structure is heavily influenced by its substituent groups. The benzaldehyde (B42025) ring is substituted with a bromine atom at position 4 and a nitro group at position 2, both of which are electron-withdrawing groups. The nitro group, in particular, is strongly deactivating, significantly lowering the energy of the molecular orbitals.

The HOMO is expected to be distributed over the π-system of the benzene (B151609) ring, while the LUMO is likely localized on the nitro group and the carbonyl group of the aldehyde, reflecting their strong electron-accepting nature. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, indicating that the molecule can be readily involved in charge transfer processes.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; the orbital from which the molecule is most likely to donate electrons. | Determines nucleophilic character. The energy and distribution are influenced by the bromo, nitro, and aldehyde groups. |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which the molecule is most likely to accept electrons. | Determines electrophilic character. Expected to be localized on the electron-deficient nitro and aldehyde functions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, polarizability, and kinetic stability. A smaller gap implies higher reactivity. |

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, including molecules. DFT calculations can accurately predict a wide range of molecular properties and global reactivity descriptors. These descriptors provide quantitative measures of a molecule's reactivity and are derived from the energies of the frontier molecular orbitals. researchgate.net

Key reactivity descriptors that can be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These calculations, typically performed using basis sets like 6-311++G(d,p), help in understanding the molecule's behavior in chemical reactions. researchgate.net For this compound, the presence of strong electron-withdrawing groups is expected to result in a high electrophilicity index, indicating its susceptibility to nucleophilic attack.

Table 2: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω = μ² / 2η | Capacity to accept electrons. |

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a reaction profile can be constructed, providing insights into the reaction's feasibility, kinetics, and selectivity.

This compound is a valuable intermediate in organic synthesis. For instance, it is a precursor in the synthesis of 6,6'-dibromoindigo (Tyrian purple). Computational studies could model the steps of this synthesis, such as the condensation reaction with acetone (B3395972) in the classic Baeyer-Drewson indigo (B80030) synthesis. DFT calculations can be used to locate the transition state structures for each step, calculate activation energies, and thereby predict the most favorable reaction pathway. This approach allows for a theoretical investigation of reaction conditions and substituent effects, guiding experimental efforts to optimize reaction yields and selectivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are widely used to predict vibrational and electronic spectra, which can then be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR), Raman, and UV-Vis spectroscopy. Theoretical calculations of harmonic vibrational frequencies can aid in the assignment of complex experimental spectra. researchgate.net

For this compound, DFT calculations can predict the characteristic vibrational modes associated with its functional groups:

C=O stretch of the aldehyde group.

Symmetric and asymmetric NO₂ stretches of the nitro group.

C-Br stretch of the bromo substituent.

C-H stretches and bends of the aromatic ring.

A comparison between the calculated (scaled) frequencies and the experimental FT-IR and FT-Raman spectra allows for a complete and reliable assignment of the vibrational modes. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, such as the π → π* and n → π* transitions. The results can be compared with the experimental spectrum to understand the electronic structure and the nature of the molecular orbitals involved in the electronic excitations. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Most organic molecules are not rigid and can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is achieved by mapping the potential energy surface (PES) as a function of specific dihedral angles.

For this compound, the primary sources of conformational flexibility are the rotation of the aldehyde group (-CHO) and the nitro group (-NO₂) relative to the benzene ring. The PES can be scanned by systematically rotating the dihedral angles C2-C1-C(H)=O and C3-C2-N=O. DFT calculations are performed at each step to determine the energy, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). The analysis would reveal the most stable conformation, likely influenced by steric hindrance between the ortho-substituted aldehyde and nitro groups and electronic interactions with the ring.

Molecular Dynamics Simulations for Intermolecular Interactions in Solution or Solid State

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. MD simulations can provide insights into intermolecular interactions in the solid state (crystal packing) or in solution (solvation effects).

An MD simulation of this compound would involve placing a number of molecules in a simulation box, either in a crystalline arrangement or solvated in a chosen solvent. The forces between molecules are calculated using a force field, and the equations of motion are solved to track the trajectory of each atom. This approach can be used to study crystal lattice energies, predict packing arrangements, and analyze intermolecular interactions like hydrogen bonding or π-π stacking. In solution, MD can reveal details about the solvation shell around the molecule and how the solvent influences its conformational preferences and reactivity.

Emerging Research Areas and Future Perspectives for 4 Bromo 2 Nitrobenzaldehyde

Development of Novel Catalytic Systems for Highly Selective Transformations

The selective transformation of the functional groups in 4-Bromo-2-nitrobenzaldehyde (B1297750) is a key area of research. The development of novel catalytic systems is crucial for achieving high selectivity, particularly in the reduction of the nitro group without affecting the aldehyde or the carbon-bromine bond.

Recent research has focused on the use of heterogeneous catalysts for the chemoselective reduction of nitroarenes. For instance, various metal-based catalysts have been shown to be effective for the transfer hydrogenation of nitrobenzaldehydes to the corresponding aminobenzaldehydes. While not specifically detailing this compound, the principles can be directly applied. The use of catalysts like Fe/Fe3C@N6CT-900-1, Fe1/N−C, Au@SBA15, Ru-PPT, and Pd/GYLPCO in the presence of hydrogen donors such as hydrazine (B178648) hydrate (B1144303) or sodium borohydride (B1222165) allows for the selective reduction of the nitro group. researchgate.net This selectivity is critical for synthesizing precursors for pharmaceuticals and other fine chemicals.

The choice of catalyst and reaction conditions can be tailored to favor the formation of specific products. For example, the catalytic selectivity for reducing nitroarenes in the presence of other reducible groups depends on both the intrinsic properties of the catalyst and the preferential adsorption of the substrate onto the catalyst surface. researchgate.net

| Catalyst System | Hydrogen Source | Selectivity | Reference |

| Fe/Fe3C@N6CT-900-1 | Hydrazine hydrate | High for nitro group reduction | researchgate.net |

| Fe1/N−C | Hydrazine hydrate | High for nitro group reduction | researchgate.net |

| Au@SBA15 | Sodium borohydride | High for nitro group reduction | researchgate.net |

| Ru-PPT | Hydrazine hydrate | High for nitro group reduction | researchgate.net |

| Pd/GYLPCO | Sodium borohydride | High for nitro group reduction | researchgate.net |

Exploration of Photochemistry and Electrochemistry in its Transformations

Photochemical and electrochemical methods offer alternative pathways for the transformation of this compound, often providing unique reactivity and selectivity compared to traditional thermal methods.

The electrochemical reduction of aromatic nitro compounds is a well-established field. In the case of 4-nitrobenzaldehyde (B150856), electrochemical reduction in an alkaline medium at copper, amalgamated copper, and amalgamated zinc electrodes has been shown to produce 4,4'-bis(hydroxymethyl)hydrazobenzene. sciencepub.net This suggests that the electrochemical reduction of this compound could lead to interesting dimeric structures. The reduction mechanism of nitrobenzyl bromides has also been investigated using spectro-electrochemical techniques, revealing the formation of anion radicals as key intermediates. researchgate.net The presence of the bromo substituent in this compound adds another layer of complexity and potential for selective electrochemical transformations. For instance, studies on the electroreduction of bromo and nitro azo benzene (B151609) layers have demonstrated the possibility of controlled functionalization. rsc.org

While specific photochemical studies on this compound are not abundant in the reviewed literature, the photochemistry of nitroaromatic compounds is a rich area of research. Photo-induced reactions could potentially be used to achieve selective dehalogenation, nitro group reduction, or transformations of the aldehyde group. Future explorations in this area could involve photoredox catalysis to enable novel synthetic routes starting from this compound.

Advancements in Flow Chemistry and Microreactor Technologies for Its Synthesis

Flow chemistry and microreactor technologies offer significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net These technologies are particularly well-suited for reactions involving hazardous reagents or intermediates, which are common in the synthesis of nitroaromatic compounds.

The synthesis of this compound typically involves nitration and oxidation steps, which can be highly exothermic and require careful temperature control. orgsyn.org Microreactors provide a large surface-area-to-volume ratio, enabling efficient heat dissipation and precise temperature control, thus minimizing the risk of runaway reactions and improving product selectivity. researchgate.net

While specific examples of the synthesis of this compound in flow are not detailed in the provided search results, the principles of multi-step continuous-flow synthesis are highly applicable. flinders.edu.aunih.govumontreal.ca A continuous-flow process for the synthesis of this compound could involve the following steps:

Nitration: Continuous nitration of a suitable precursor in a microreactor.

Oxidation: Subsequent in-line oxidation to form the aldehyde functionality.

Purification: Integration of in-line purification techniques to isolate the final product.

The development of such a continuous process would not only enhance the safety and efficiency of the synthesis but also facilitate easier scale-up for industrial production.

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of advanced functional materials. The nitro group, being a strong electron-withdrawing group, can impart interesting electronic and optical properties to materials.

One promising area is the incorporation of this compound derivatives into metal-organic frameworks (MOFs). MOFs functionalized with nitro groups (MOF-NO2s) have shown potential in applications such as gas storage and separation, and catalysis. researchgate.net The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the MOF, making it a more effective catalyst for certain reactions. researchgate.net The bromo and aldehyde functionalities of this compound offer handles for further post-synthetic modification of the MOF, allowing for the fine-tuning of its properties.

Furthermore, this compound can be used in the synthesis of polymers and other organic materials with specific functionalities. For example, it can serve as a precursor for the synthesis of dyestuffs and has been studied for its potential to bind to magnetic nanoparticles. biosynth.com The development of such materials could lead to applications in sensors, electronics, and biomedical imaging.

| Material Type | Potential Application | Key Feature from this compound |

| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Separation | Electron-withdrawing nitro group, reactive aldehyde and bromo groups for post-synthetic modification |

| Functional Polymers | Sensors, Electronics | Tunable electronic properties from the nitroaromatic core |

| Surface-Modified Nanoparticles | Biomedical Imaging, Drug Delivery | Aldehyde group for covalent attachment to nanoparticles |

Interdisciplinary Applications in Modern Organic Synthesis and Chemical Biology (focus on synthetic role)

This compound is a valuable intermediate in multi-step organic synthesis, enabling the construction of complex molecular architectures. researchgate.net Its synthetic utility extends to various fields, including the preparation of pharmaceuticals and agrochemicals. nih.gov

The differential reactivity of its three functional groups allows for a stepwise and selective introduction of other functionalities. For example, the aldehyde can be selectively reacted via condensation or Wittig-type reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. The bromo group can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

In chemical biology, this compound can be used as a starting material for the synthesis of bioactive molecules and chemical probes. The nitroaromatic moiety is a common feature in many biologically active compounds. nih.gov For instance, it is a known impurity in the synthesis of Nifedipine, a cardiovascular drug. chemscene.com The ability to selectively modify the different functional groups of this compound provides a powerful tool for generating libraries of compounds for drug discovery and for developing probes to study biological processes.

Challenges and Opportunities in Scaling Up Research-Oriented Syntheses

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including process safety, cost-effectiveness, and environmental impact. rsc.org The synthesis of this compound involves hazardous reagents like chromium trioxide and strong acids, and the reactions can be highly exothermic.

Challenges:

Safety: Handling large quantities of oxidizing agents and strong acids requires specialized equipment and strict safety protocols. The potential for thermal runaway during nitration and oxidation is a significant concern.

Waste Management: The use of stoichiometric chromium reagents generates large amounts of hazardous waste, which is environmentally undesirable and costly to dispose of.

Purification: The separation of the desired product from byproducts and unreacted starting materials can be challenging on a large scale, often requiring energy-intensive distillation or crystallization processes. psu.edu

Opportunities:

Greener Synthesis: There is a significant opportunity to develop greener and more sustainable synthetic routes to this compound. This includes the use of catalytic oxidation methods to replace stoichiometric chromium reagents and the development of solvent-free or aqueous reaction conditions.